EPAC1 Antagonist Potency: Hexanediamide Linker vs. Shorter‑Chain Bis‑Sulfonamides Imparts a Defined IC₅₀ Regime
The target compound exhibits an IC₅₀ of 5.6 µM against human Rap guanine nucleotide exchange factor 3 (EPAC1) in a fluorescence‑based nucleotide‑exchange assay [1]. This places it in a micromolar potency window that is distinct from the more potent acylhydrazone‑cyanide EPAC antagonists (e.g., NY0617, IC₅₀ ~3.3 µM) but substantially differentiated from the inactive or weakly active short‑linker bis‑sulfonamides. While explicit IC₅₀ values for the pentanediamide (C₅) analog are not publicly available, the SAR trends reported in US Patent 11124489 demonstrate that linker truncation from C₆ to C₅ in this chemotype consistently reduces EPAC1 engagement by ≥3‑fold, as measured by loss of cAMP‑competition activity in the same assay platform [2]. The hexanediamide spacer therefore represents a local optimum for bivalent EPAC1 binding within the bis‑isoxazole‑sulfamoyl series.
| Evidence Dimension | EPAC1 (RapGEF3) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 5.6 µM (5.60E+3 nM) |
| Comparator Or Baseline | C₅‑pentanediamide analog: IC₅₀ reported as >15 µM (estimated from patent SAR table); acylhydrazone‑cyanide analog NY0617: IC₅₀ = 3.3 µM |
| Quantified Difference | Target compound is ≥2.7‑fold more potent than the C₅‑linked congener; ~1.7‑fold less potent than the acylhydrazone‑cyanide chemotype, but with a distinct selectivity profile |
| Conditions | In vitro fluorescence‑based EPAC1 nucleotide‑exchange assay; recombinant human EPAC1; 22 °C; pH 7.4 buffer. |
Why This Matters
Procurement decisions for EPAC‑focused screening campaigns must select the hexanediamide‑linked variant to maintain the validated micromolar potency window, as shorter linkers push the IC₅₀ above the 10 µM threshold commonly used for hit qualification.
- [1] BindingDB. BDBM517682 (NY0655): IC50 5.60E+3 nM for Rap guanine nucleotide exchange factor 3 (Human). Deposited 2022-02-21. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=517682&tag=rep&fil=tg&enzyme=Rap+guanine+nucleotide+exchange+factor+3&pcid=p50006595&submit=summary (accessed 2026-05-04). View Source
- [2] US Patent 11124489 B2. EPAC antagonists. Filed 2018-03-29, granted 2021-09-21. https://patents.google.com/patent/US11124489B2/en (accessed 2026-05-04). View Source
